1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane
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Overview
Description
1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a chlorine atom and a carbonyl group, as well as an azepane ring substituted with a morpholine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridine Intermediate: Starting with 2-chloropyridine, a carbonyl group can be introduced at the 4-position through a Friedel-Crafts acylation reaction.
Formation of the Azepane Ring: The azepane ring can be synthesized separately through cyclization reactions involving appropriate precursors.
Coupling Reaction: The pyridine intermediate and the azepane ring can be coupled using suitable reagents and conditions, such as a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyridine-4-carbonyl)-4-(piperidin-4-yl)azepane: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
1-(2-Chloropyridine-4-carbonyl)-4-(morpholin-4-yl)azepane is unique due to the combination of its pyridine, azepane, and morpholine moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(4-morpholin-4-ylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-15-12-13(3-5-18-15)16(21)20-6-1-2-14(4-7-20)19-8-10-22-11-9-19/h3,5,12,14H,1-2,4,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHSGBYYYYBMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CC(=NC=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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